Inflammatory Diseases: Certain pyrazole and pyrimidine derivatives exhibit anti-inflammatory properties and are investigated for their potential in treating inflammatory conditions. [, ]
Antimicrobial Research: Researchers explore the potential of these compounds as antibacterial and antifungal agents. [, ]
Neurological Disorders: Some compounds demonstrate activity as 5-hydroxytryptamine 2A (5-HT2A) receptor antagonists and are studied for their potential in treating conditions like arterial thrombosis. [, ]
General Observations:
Structure-Activity Relationship (SAR): A recurring theme in these studies is the exploration of SAR, where researchers modify the chemical structure of the compounds to optimize their potency, selectivity, and pharmacological properties. [, , , ]
Molecular Docking: Computational techniques like molecular docking are frequently employed to understand the binding interactions of these compounds with their target proteins and guide the design of novel inhibitors. [, ]
In Vitro and In Vivo Studies: Researchers evaluate the efficacy and safety of these compounds using a combination of in vitro (cell-based assays) and in vivo (animal models) studies. [, , , , ]
Related Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
Relevance: This class of compounds shares a core structure with 4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine, particularly the "pyrazol-4-yl)pyrimidin-2-amine" moiety. The presence of two pyrazole rings attached to the pyrimidine core is a notable common feature. []
Compound Description: GDC-0994 (22) is a potent and orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). This compound shows promise for cancer treatment by targeting the RAS/RAF/MEK/ERK signaling cascade, particularly in cases where resistance develops against RAF and MEK inhibitors. []
Relevance: While structurally distinct from 4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine, GDC-0994 shares the "1-methyl-1H-pyrazol-5-yl)amino)pyrimidin" substructure. This suggests a potential shared pharmacophore and possible overlapping biological activities, despite differences in their overall structures. []
Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor. This compound has shown promise in overcoming the cutaneous toxicity associated with previous Akt inhibitors, particularly by displaying lower activity against Akt2, a key isozyme potentially responsible for skin cell apoptosis. []
Relevance: Hu7691 is structurally related to 4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine due to the presence of the "1-methyl-1H-pyrazol-5-yl" moiety. This shared fragment suggests potential commonalities in their binding interactions and pharmacological profiles. []
Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a cysteine residue in their hinge regions, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. The compound's structure was confirmed by single-crystal X-ray diffraction. []
Relevance: This compound shares the "1-methyl-1H-pyrazol-4-yl" fragment with 4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine. This structural similarity highlights the importance of the pyrazole moiety in medicinal chemistry and its potential role in interacting with specific kinase targets. []
Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, specifically targeting T790M-containing double mutant EGFRs. It shows promise in treating non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors. []
Relevance: The presence of the "1-methyl-1H-pyrazol-4-yl)amino]pyrimidin" substructure in both PF-06459988 and 4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine suggests potential commonalities in their binding interactions. This structural feature appears critical for targeting specific kinases, like EGFR in the case of PF-06459988. []
Compound Description: PF-06747775 (21) is a high-affinity irreversible inhibitor of EGFR mutants, including those with the T790M gatekeeper mutation. It displays potent activity against common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) while showing selectivity over wild-type EGFR. []
Relevance: PF-06747775 shares the "methoxy-1-methyl-1H-pyrazol-4-yl)amino" fragment with 4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine. This shared fragment, particularly the substituted pyrazole ring, may indicate similar binding modes and interactions with the kinase targets. []
Compound Description: AMG 337 (23) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. It exhibits nanomolar inhibition of MET kinase activity, favorable pharmacokinetic properties, and robust tumor growth inhibition in preclinical models. []
Relevance: Both AMG 337 and 4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine contain the "1-methyl-1H-pyrazol-4-yl" moiety. This suggests that this specific pyrazole derivative might be a valuable pharmacophore for interacting with kinase targets, although the overall structures and target kinases of these compounds differ. []
Compound Description: This class of compounds represents a series of substituted methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]-pyrimidin-2-ylamino}-ethyl)carbamates exhibiting BRAF-kinase inhibitory properties. These compounds show promise for the prevention and treatment of cancers like malignant melanoma. []
Relevance: The shared "pyrazol-4-yl]pyrimidin-2-ylamino" core structure between these carbamates and 4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine highlights the importance of this structural motif in kinase inhibition. The presence of various substituents on the core structure allows for fine-tuning of the compounds' pharmacological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.